The Strategic Application of Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0) in Advanced Drug Discovery
The Strategic Application of Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0) in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the selection of starting building blocks dictates the trajectory of lead optimization. Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0) has emerged as a privileged heterocyclic scaffold. Characterized by an ortho-relationship between a versatile methyl ester and a morpholine ring, this compound provides a unique combination of conformational constraint, tunable lipophilicity, and hydrogen-bonding potential.
As a Senior Application Scientist, I have structured this technical guide to transcend basic chemical data. Here, we will dissect the structural causality of this molecule, detail self-validating synthetic protocols for its derivatization, and analyze its proven efficacy across oncology, virology, and antimicrobial drug development.
Structural Causality & Physicochemical Profiling
The utility of Methyl 2-morpholin-4-ylbenzoate is not accidental; it is rooted in its precise physicochemical profile. The morpholine ring introduces a basic nitrogen and an oxygen atom capable of acting as a hydrogen-bond acceptor. When positioned ortho to the ester, steric hindrance forces the morpholine ring out of coplanarity with the phenyl ring. This pre-organization minimizes the entropic penalty upon binding to target proteins (such as kinase hinge regions) and shields the ester/amide linkages from rapid enzymatic hydrolysis in vivo.
According to , the compound presents highly favorable metrics for downstream elaboration without violating Lipinski’s Rule of Five.
Table 1: Physicochemical Properties & Drug Design Impact
| Quantitative Metric | Value | Causality / Impact in Drug Design |
| Molecular Weight | 221.25 g/mol | Low molecular weight provides ample "budget" for downstream elaboration into complex inhibitors. |
| H-Bond Acceptors | 4 | The morpholine oxygen and ester oxygens provide multiple vectors for hinge-binding in kinase ATP pockets. |
| H-Bond Donors | 0 | Enhances passive membrane permeability; target-specific donors can be introduced later in the synthesis. |
| Estimated LogP | ~1.8 - 2.2 | Optimal lipophilicity for oral bioavailability, balancing aqueous solubility with lipid membrane permeation. |
| pKa (Conjugate Acid) | ~6.8 - 7.2 | Weakly basic nature ensures a pH-dependent equilibrium, improving solubility in gastric fluid while allowing intestinal absorption. |
Synthetic Workflows & Downstream Derivatization
Methyl 2-morpholin-4-ylbenzoate is rarely the final drug candidate; it is a springboard. The two most critical initial transformations are reduction to the benzyl alcohol and saponification to the benzoic acid.
Protocol A: Reduction to (2-morpholin-4-yl-phenyl)methanol
This intermediate is heavily utilized in synthesizing ether-linked kinase inhibitors.
-
Step 1: Initiation. Suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) in anhydrous THF at 0 °C under an inert argon atmosphere.
-
Step 2: Addition. Dissolve Methyl 2-morpholin-4-ylbenzoate in THF and add dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic reduction of the ester, preventing solvent boil-off and minimizing side reactions.
-
Step 3: Self-Validation Check. Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the high-Rf UV-active ester spot completely disappears, replaced by a lower-Rf baseline-shifted spot (the alcohol).
-
Step 4: Fieser Quench. For every
grams of LiAlH₄ used, sequentially add mL of H₂O, mL of 15% NaOH, and mL of H₂O.-
Expert Insight: Why the Fieser method? Morpholine derivatives readily coordinate with aluminum salts, forming intractable emulsions. The Fieser quench forces the aluminum to precipitate as a granular, easily filterable solid (LiAlO₂).
-
-
Step 5: Isolation. Filter through a Celite pad, wash with EtOAc, and concentrate the filtrate in vacuo to yield the pure alcohol.
Protocol B: Saponification to 2-morpholinobenzoic acid
This protocol generates the core scaffold for Phospholipase C inhibitors and antimycobacterial amides.
-
Step 1: Hydrolysis. Dissolve the ester in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at 40 °C for 4 hours.
-
Step 2: Organic Removal. Evaporate the THF and MeOH in vacuo, leaving the basic aqueous layer. Wash with diethyl ether to remove unreacted starting material.
-
Step 3: Isoelectric Precipitation (Self-Validating). Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise while monitoring with a pH meter.
-
Validation Check: The solution will remain clear at pH 8. As the pH reaches exactly 4.5–5.0, a dense white precipitate will crash out.
-
Causality: The product is zwitterionic (morpholine pKa ~7.0, benzoic acid pKa ~4.0). Over-acidification (pH < 3) will protonate the morpholine ring, pulling the product back into the aqueous phase as a highly soluble hydrochloride salt, devastating your yield.
-
-
Step 4: Filtration. Filter the precipitate, wash with ice-cold water, and dry under high vacuum.
Divergent synthetic pathways from CAS 223560-37-0 to key pharmacological scaffolds.
Pharmacological Applications & Mechanistic Grounding
The integration of the 2-morpholinophenyl moiety into drug candidates has yielded breakthrough results across multiple therapeutic areas. The structural rigidity and hydrogen-bonding profile of this group directly dictate its biological efficacy.
A. Targeted Kinase Inhibition (Oncology)
In the pursuit of treating hematological malignancies, achieving kinase selectivity is notoriously difficult due to the highly conserved nature of the ATP-binding pocket. Researchers have successfully utilized 2-morpholinophenyl derivatives to create highly selective, orally bioavailable JAK3 inhibitors [2].
Mechanistic Insight: The morpholine oxygen acts as a critical hydrogen-bond acceptor with the kinase hinge region, while the steric bulk of the ortho-substituted phenyl ring forces the molecule into a bioactive conformation that selectively fits the JAK3 pocket over JAK1/JAK2. This precise fit prevents the phosphorylation of STAT proteins, thereby halting leukemic cell proliferation [2].
Mechanism of JAK3/STAT pathway inhibition by 2-morpholinophenyl derivatives.
B. Antiviral Polymerase Inhibition (HCV)
The 2-morpholinophenyl moiety has proven superior to traditional biphenyl systems in antiviral drug design. In the development of Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase inhibitors, replacing a rigid biphenyl group with a 2-morpholinophenyl moiety resulted in a >40-fold improvement in cellular replicon potency (EC₅₀ = 7.6 nM) [3]. The morpholine ring improved aqueous solubility and cellular permeability, allowing the drug to reach therapeutic intracellular concentrations.
C. Phospholipase C (PC-PLC) Inhibition
Dysregulation of choline phospholipid metabolism is a hallmark of various cancers. The 2-morpholinobenzoic acid scaffold (derived directly from the saponification of CAS 223560-37-0) serves as the foundational pharmacophore for a novel class of phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors[4]. Structure-activity relationship (SAR) studies demonstrated that the morpholinyl nitrogen is absolutely essential for inhibitory activity; replacing it with a tetrahydropyranyl (THP) moiety resulted in a complete loss of enzyme inhibition [4].
D. Antimycobacterial Agents
Emerging threats from drug-resistant Mycobacterium abscessus have necessitated new antibiotic scaffolds. The hit compound MMV688845 (an Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide derivative) utilizes the 2-morpholinoaniline motif (synthesized via amidation of our core scaffold) to achieve potent bactericidal activity [5]. The morpholine ring here is hypothesized to aid in penetrating the highly lipophilic mycobacterial cell wall while maintaining sufficient hydrophilicity for systemic distribution [6].
Analytical Validation & Quality Control
Before committing Methyl 2-morpholin-4-ylbenzoate to high-throughput library synthesis, rigorous quality control is mandatory.
-
HPLC-UV/Vis: Run on a C18 reverse-phase column (Gradient: 10% to 90% Acetonitrile in Water with 0.1% TFA over 15 mins). Validation: A single sharp peak at ~254 nm confirms the absence of unreacted methyl 2-halobenzoate precursors.
-
¹H NMR (400 MHz, CDCl₃): Validation: Look for the diagnostic morpholine multiplets at δ ~3.05 ppm (4H, -CH₂-N-CH₂-) and δ ~3.85 ppm (4H, -CH₂-O-CH₂-), alongside the sharp methyl ester singlet at δ ~3.90 ppm (3H, -OCH₃). The integration ratio of these peaks (4:4:3) is the definitive self-validating proof of structural integrity.
References
-
Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Further studies on hepatitis C virus NS5B RNA-dependent RNA polymerase inhibitors toward improved replicon cell activities: benzimidazole and structurally related compounds bearing the 2-morpholinophenyl moiety Bioorganic & Medicinal Chemistry Letters (PubMed)[Link]
-
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors PMC (NIH)[Link]
-
Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity ResearchGate / Springer[Link]
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds MDPI[Link]
